2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride belongs to the class of tetrahydroisoquinoline derivatives. Tetrahydroisoquinolines are organic heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry research. [, ] These compounds are often used as building blocks for synthesizing more complex molecules with potential pharmaceutical applications. [, ] While the provided literature does not extensively describe the specific applications of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride itself, its structural features suggest potential as a synthetic intermediate or scaffold in developing various biologically active compounds.
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is a chemical compound with the CAS Number 53014-68-9. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. It is primarily recognized for its potential applications in pharmaceuticals due to its antitumor and antimicrobial properties.
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride can be achieved through various methods. One notable approach involves the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetic acid under acidic conditions. The reaction typically requires careful control of temperature and pH to ensure high yields and purity.
This method emphasizes the importance of reaction conditions in achieving optimal yields and enantiomeric purity.
The molecular structure of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride features a tetrahydroisoquinoline moiety attached to an acetic acid functional group.
InChI=1S/C11H13NO2.ClH/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
The compound can be represented using various structural depictions such as SMILES notation and molecular diagrams.
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is involved in several chemical reactions that highlight its reactivity and potential transformations:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride is primarily linked to its interaction with biological targets such as enzymes and receptors:
The compound may act by inhibiting specific signaling pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
Understanding the physical and chemical properties is essential for practical applications:
Property | Value |
---|---|
Melting Point | 183–184°C |
Boiling Point | Not specified |
Solubility | Soluble in water and methanol |
Density | Not specified |
pKa | Approximately 3.84 |
Flash Point | Not specified |
These properties influence the handling and application of the compound in laboratory settings.
The applications of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride are diverse:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: